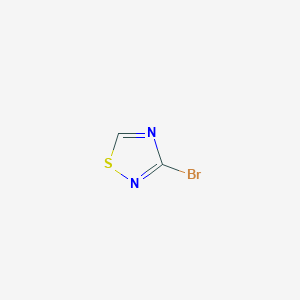
3-Bromo-1,2,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1,2,4-thiadiazole is a heterocyclic compound containing a bromine atom attached to the third position of a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of bromine enhances the compound’s reactivity, making it a valuable intermediate in various chemical syntheses.
Mécanisme D'action
Target of Action
3-Bromo-1,2,4-thiadiazole is a potent anti-cancer agent that primarily targets multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) . The compound’s cytotoxic effects are evaluated using an MTT assay .
Mode of Action
The compound interacts with its targets through bonding and hydrophobic interactions with key amino acid residues . This interaction disrupts the normal functioning of the cancer cells, leading to their death .
Biochemical Pathways
It is known that the compound disrupts processes related to dna replication . This disruption inhibits the replication of both bacterial and cancer cells .
Pharmacokinetics
They also present pharmacokinetic drawbacks, including low water solubility, which negatively affect the drug circulation time and bioavailability .
Result of Action
The primary result of this compound’s action is the induction of apoptosis in tumor cells . This prevents further proliferation of the cancer cells . Among all synthesized compounds, compound 8d showed potent anti-cancer activities with GI 50 values of 2.98, 2.85, and 2.53 μM against MCF-7, A549, and HepG-2 cell lines respectively .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It should also avoid contact with moisture and incompatible materials .
Analyse Biochimique
Biochemical Properties
3-Bromo-1,2,4-thiadiazole has been found to interact with various enzymes, proteins, and other biomolecules The nature of these interactions is largely dependent on the specific biochemical context
Cellular Effects
The effects of this compound on cells are complex and multifaceted. It has been shown to have cytotoxic effects on multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-characterized. It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1,2,4-thiadiazole typically involves the bromination of 1,2,4-thiadiazole. One common method includes the reaction of 1,2,4-thiadiazole with bromine in the presence of an oxidizing agent. The reaction is carried out in an acidic medium to facilitate the bromination process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-1,2,4-thiadiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiadiazoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products:
Nucleophilic Substitution: Products include azido-thiadiazoles, thiocyanato-thiadiazoles, and amino-thiadiazoles.
Oxidation: Products include thiadiazole sulfoxides and sulfones.
Reduction: Products include thiadiazoline derivatives.
Applications De Recherche Scientifique
3-Bromo-1,2,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities. It is used in the development of new pharmaceuticals.
Medicine: It serves as a precursor for drugs targeting various diseases, including cancer and bacterial infections.
Industry: The compound is used in the production of dyes, pesticides, and other industrial chemicals
Comparaison Avec Des Composés Similaires
- 1,2,3-Thiadiazole
- 1,2,5-Thiadiazole
- 1,3,4-Thiadiazole
Comparison: 3-Bromo-1,2,4-thiadiazole is unique due to the presence of the bromine atom, which enhances its reactivity and biological activity. Compared to other thiadiazole isomers, 1,2,4-thiadiazole derivatives are more versatile in chemical reactions and exhibit a broader spectrum of biological activities. The bromine atom also makes it a valuable intermediate in the synthesis of more complex molecules .
Propriétés
IUPAC Name |
3-bromo-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBrN2S/c3-2-4-1-6-5-2/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWZHPCPDUFQAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NS1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036990-54-1 |
Source


|
| Record name | 3-bromo-1,2,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2',3'-Dihydrospiro[oxane-4,1'-pyrrolo[3,2-c]pyridine]](/img/structure/B2785146.png)
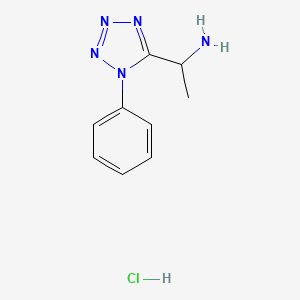
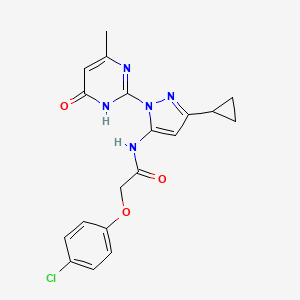
![1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2785151.png)
![2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2785152.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)butanamide](/img/structure/B2785155.png)
![3-Pyrrolidin-3-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;dihydrochloride](/img/structure/B2785157.png)
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2785158.png)
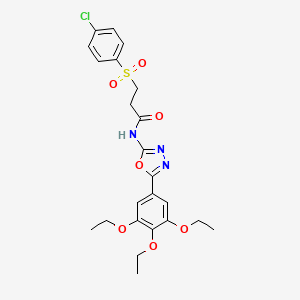
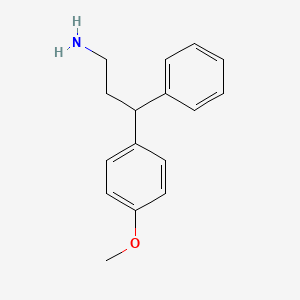
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[1-(2-phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl]propan-1-one](/img/structure/B2785163.png)
![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B2785165.png)
